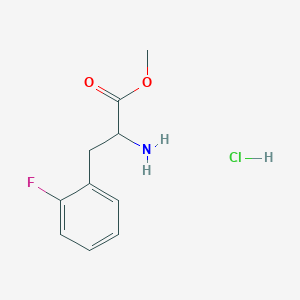

Methyl 2-amino-3-(2-fluorophenyl)propanoate HCl

Description

Methyl 2-amino-3-(2-fluorophenyl)propanoate HCl is a fluorinated aromatic amino acid ester hydrochloride. Its molecular formula is C₁₀H₁₃ClFNO₂, with a molecular weight of 233.67 g/mol . The compound is characterized by a 2-fluorophenyl substituent attached to the β-carbon of the alanine backbone, with a methyl ester group at the α-carboxyl position. The stereochemistry is specified as the (2R)-enantiomer in the cited source, though racemic mixtures or other stereoisomers may exist depending on synthesis routes .

This compound is used in pharmaceutical research, particularly in the synthesis of peptide analogs and as a precursor for bioactive molecules targeting neurological or metabolic pathways. Its CAS registry number is 176896-71-2, and it is commercially available from suppliers like Chemenu and Crysdot .

Properties

IUPAC Name |

methyl 2-amino-3-(2-fluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBXLWIDAKRUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-amino-3-(2-fluorophenyl)propanoic Acid

- Reaction: The free amino acid is reacted with methanol in the presence of an acid catalyst, commonly hydrochloric acid or sulfuric acid, to form the methyl ester hydrochloride salt.

- Conditions:

- Reflux temperature (typically 60–80 °C)

- Methanol as solvent and esterifying agent

- Acid catalyst (0.1–1 M HCl or H2SO4)

- Reaction time: Several hours (4–12 h) to ensure complete conversion

- Workup:

- Concentration of reaction mixture under reduced pressure

- Addition of ether or ethyl acetate to precipitate the hydrochloride salt

- Filtration and drying under vacuum to obtain the pure product

This method is well-established and scalable for industrial production, yielding high purity methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride.

Protection and Deprotection Strategies (For Stereochemical Control)

- Amino Group Protection: To avoid side reactions during esterification, the amino group can be protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

- Esterification: The protected amino acid is esterified using methanol and coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or acid catalysts.

- Deprotection: The protecting group is removed under mild acidic conditions (e.g., trifluoroacetic acid for Boc) to yield the free amino ester hydrochloride.

- Advantages: This method ensures stereochemical integrity and reduces racemization, which is critical for chiral amino acid derivatives.

Alternative Synthetic Routes via Nitroalkane Intermediates

- Condensation with Ethyl Nitroacetate: A multi-step synthesis involving condensation of 2-fluorobenzaldehyde with ethyl nitroacetate under heating to form ethyl 3-(2-fluorophenyl)-2-nitropropanoate.

- Reduction and Esterification: Subsequent reduction of the nitro group and esterification steps yield the desired amino acid ester.

- Reaction Conditions:

- Heating at 140–160 °C for condensation

- Use of ion-exchange resins for purification

- Chromatographic purification to isolate intermediates

- Yields: Moderate to good (typically 40–60%) depending on reaction optimization.

Industrial Production Considerations

- Scale-Up: Industrial processes employ large-scale esterification reactors with controlled temperature and acid concentration.

- Purification: Crystallization from ethanol or ethyl acetate is commonly used to obtain high-purity hydrochloride salt.

- Environmental and Cost Aspects:

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Esterification | Acid-catalyzed reaction with methanol | Reflux, HCl or H2SO4 catalyst | Simple, scalable | 70–90 |

| Protection-Deprotection Route | Boc/Cbz protection → esterification → deprotection | Mild acid/base conditions | High stereochemical purity | 60–85 |

| Nitroalkane Intermediate Route | Condensation with ethyl nitroacetate → reduction → esterification | Heating at 140–160 °C, chromatographic purification | Versatile, allows functional group modifications | 40–60 |

Analytical Characterization Techniques

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR to confirm ester methyl protons (~3.6 ppm), aromatic protons (7.0–7.5 ppm), and amino protons

- ^13C NMR to verify ester carbonyl (~170–175 ppm) and aromatic carbons

- Infrared Spectroscopy (IR):

- Ester carbonyl stretch at ~1740 cm⁻¹

- N-H bending vibrations around 1650 cm⁻¹

- Mass Spectrometry (MS):

- Molecular ion peak consistent with C10H13ClFNO2

- Chiral High-Performance Liquid Chromatography (HPLC):

- To confirm enantiomeric purity if stereochemistry is relevant.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl ring or ester group, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Functional Analogues

Physicochemical Properties

- Polarity : The 2-fluorophenyl derivative exhibits moderate polarity due to the electron-withdrawing fluorine atom, enhancing solubility in polar solvents compared to naphthyl or tert-butoxy analogues .

Notes on Comparative Analysis

- Stereochemical Sensitivity: The (2R)-configuration of Methyl 2-amino-3-(2-fluorophenyl)propanoate HCl may confer distinct binding affinities compared to (2S)-isomers in biological systems .

- Regulatory Considerations : tert-Butoxy derivatives face stricter tariff regulations (6.5% MFN tariff) compared to fluorinated or iodinated compounds .

Biological Activity

Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12ClFNO2·HCl

- Molecular Weight : Approximately 268.11 g/mol

- Functional Groups : Propanoate ester, amino group, and fluorinated phenyl ring

The presence of the fluorine atom on the phenyl ring is critical, as it influences the compound's reactivity and interaction with biological targets, potentially enhancing its pharmacological properties .

Methyl 2-amino-3-(2-fluorophenyl)propanoate HCl is believed to interact with specific enzymes or receptors within biological systems. Its mechanism may involve:

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. This modulation can influence processes such as metabolism and protein synthesis .

- Receptor Interaction : Research indicates that the compound may bind to specific receptors, impacting cellular signaling pathways relevant to disease mechanisms .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various derivatives of amino acid-based compounds, including this compound. The findings suggest:

- Antimicrobial Efficacy : Compounds with similar structures exhibited significant antimicrobial activity against a range of pathogens, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .

- Comparative Analysis : The biological activity of this compound was compared with other amino acid derivatives, revealing a notable efficacy against Gram-negative bacteria and fungi .

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | 15–20 | 6–12.5 |

| Control (5-Fluorouracil) | 22–30 | 5 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines:

- Cell Lines Tested : Human leukemia cells (CEM), Ehrlich’s ascites carcinoma (EAC), and Dalton’s lymphoma ascites (DLA).

- Results : The compound demonstrated varying levels of cytotoxicity across different cell lines, with IC50 values indicating its potential as an anticancer agent .

Case Studies and Research Findings

- Study on Enzyme Inhibition :

- Comparative Study with Analogues :

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-3-(2-fluorophenyl)propanoate HCl, and how can purity be maximized during synthesis?

Methodological Answer: The synthesis typically involves esterification of the corresponding amino acid (e.g., 2-fluoro-phenylalanine) with methanol under acidic conditions, followed by HCl salt formation. Key steps include:

- Chiral control : Use enantiomerically pure starting materials or employ asymmetric catalysis to avoid racemization, as seen in analogous protocols for chlorinated phenylalanine esters .

- Purity optimization : Recrystallization from ethanol/water mixtures (1:3 v/v) at low temperatures (0–4°C) can yield >98% purity. Monitor intermediates via TLC (silica gel, chloroform/methanol 9:1) to minimize byproducts .

Q. How should researchers characterize the physicochemical stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, analogs like 4-chloro-phenylalanine esters show stability up to 180°C, but fluorinated derivatives may require lower thresholds due to fluorine’s electronegativity .

- Solution stability : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to assess degradation in buffers (pH 3–9) over 24–72 hours. Store lyophilized samples at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. What advanced techniques are recommended for analyzing chiral purity and resolving enantiomeric impurities?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20 + 0.1% trifluoroacetic acid) at 1.0 mL/min. Retention time differences of >2 minutes between enantiomers ensure resolution, as validated for fluorinated phenylalanine derivatives .

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra at 220–260 nm. A lack of signal inversion indicates high chiral purity (>99% ee) .

Q. How can researchers identify and quantify process-related impurities or degradation products?

Methodological Answer:

- LC-MS/MS : Employ a Q-TOF mass spectrometer in positive ion mode to detect impurities. For example, hydrolyzed products (e.g., free carboxylic acid) and methyl ester byproducts can be identified via m/z shifts (e.g., +18 for hydrolysis) .

- Structural elucidation : Compare impurity spectra with reference standards (e.g., EP impurity profiles for propanoic acid derivatives) using ¹H/¹³C NMR and IR spectroscopy .

Q. What methodologies are suitable for studying metabolic stability in preclinical models?

Methodological Answer:

- In vitro assays : Incubate the compound with liver microsomes (human or rodent) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Fluorinated analogs often exhibit prolonged half-lives due to reduced oxidative metabolism .

- In vivo PK studies : Administer IV/PO doses in rodents and collect plasma samples at 0–24 hours. Use a validated LC-MS method (LOQ: 1 ng/mL) to calculate bioavailability and clearance rates .

Q. How does the 2-fluorophenyl substituent influence binding affinity in target proteins, and how can this be optimized?

Methodological Answer:

- Molecular docking : Model interactions with fluorinated analogs in protein active sites (e.g., neurotransmitter receptors) using Schrödinger Suite. Fluorine’s electronegativity enhances hydrogen bonding and hydrophobic interactions .

- SAR studies : Synthesize analogs with meta/para fluorine substitution and compare IC₅₀ values in functional assays. For example, 2-fluoro substitution may improve selectivity over 4-fluoro in kinase inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.